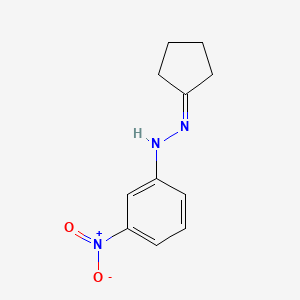

N-(cyclopentylideneamino)-3-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclopentylideneamino)-3-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-14(16)11-7-3-6-10(8-11)13-12-9-4-1-2-5-9/h3,6-8,13H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREPZCLZMZNQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyclopentylideneamino 3 Nitroaniline

Catalytic Approaches to Imine Formation

The direct condensation of 3-nitroaniline (B104315) with cyclopentanone (B42830) to form N-(cyclopentylideneamino)-3-nitroaniline is often a reversible reaction that can be slow and inefficient without catalytic intervention. The electron-withdrawing nature of the nitro group on the aniline (B41778) ring decreases the nucleophilicity of the amine, making catalysis particularly important. Various catalytic strategies have been developed to accelerate the reaction, primarily by activating the carbonyl group of the ketone, thus making it more susceptible to nucleophilic attack.

Brønsted Acid Catalysis for Condensation Reactions

Brønsted acids are effective catalysts for imine formation. They operate by protonating the oxygen atom of the carbonyl group on cyclopentanone, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the weakly basic 3-nitroaniline. The reaction proceeds through a hemiaminal intermediate, which then undergoes acid-catalyzed dehydration to yield the final imine product and water. tkk.fiyoutube.com The removal of water is often crucial to drive the equilibrium towards the product side.

Simple Brønsted acids like phenyl phosphinic acid and trifluoromethanesulfonimide have been shown to be excellent catalysts for the addition of nucleophiles to imines. nih.gov In the context of synthesizing N-(cyclopentylideneamino)-3-nitroaniline, common Brønsted acids such as p-toluenesulfonic acid (TsOH) or hydrochloric acid (HCl) can be employed. Research on related imine syntheses has demonstrated that these catalysts can lead to high yields of the desired product under relatively mild conditions. nih.govresearchgate.net For instance, the reaction can be carried out in a solvent like toluene (B28343) or dichloromethane (B109758) at room temperature or with gentle heating.

Table 1: Hypothetical Comparison of Brønsted Acid Catalysts for the Synthesis of N-(cyclopentylideneamino)-3-nitroaniline

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| p-Toluenesulfonic acid | Toluene | 80 | 4 | 85 |

| Hydrochloric acid | Ethanol (B145695) | 25 | 12 | 78 |

| Phenylphosphinic acid | Dichloromethane | 40 | 6 | 88 |

| Trifluoromethanesulfonimide | Dichloromethane | 25 | 5 | 92 |

This table presents hypothetical data based on typical results for similar Brønsted acid-catalyzed imine formations.

Lewis Acid Catalysis in Controlled Synthesis

Lewis acids offer an alternative and sometimes more controlled route to imine synthesis. Instead of protonating the carbonyl oxygen, a Lewis acid coordinates with the lone pair of electrons on the oxygen atom. This coordination polarizes the C=O bond, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by 3-nitroaniline. Common Lewis acids used for this purpose include zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and tin(II) chloride (SnCl₂). rsc.org

The choice of Lewis acid can influence the reaction rate and selectivity. For instance, stronger Lewis acids like TiCl₄ can be highly effective but may require anhydrous conditions to prevent hydrolysis. Milder Lewis acids like ZnCl₂ are often sufficient and more practical for standard laboratory synthesis. The use of Lewis acids can be particularly advantageous in reactions where the substrates are sensitive to strong Brønsted acids. researchgate.net The catalytic cycle involves the formation of a complex between the Lewis acid and cyclopentanone, followed by nucleophilic attack, and subsequent steps leading to the imine and regeneration of the catalyst.

Heterogeneous Catalysis Using Solid Acid Supports

To simplify product purification and catalyst recovery, heterogeneous catalysts are increasingly employed. Solid acid supports, such as zeolites, montmorillonite (B579905) clays (B1170129) (like K10), and silica (B1680970) gel impregnated with an acid, can effectively catalyze imine formation. researchgate.net These materials provide acidic sites on their surfaces that can activate the cyclopentanone in a manner similar to soluble Brønsten or Lewis acids.

The primary advantage of this approach is the ease of separation of the catalyst from the reaction mixture by simple filtration. This not only simplifies the work-up procedure but also allows for the potential recycling and reuse of the catalyst, making the process more economical and environmentally friendly. semanticscholar.org For the synthesis of N-(cyclopentylideneamino)-3-nitroaniline, a mixture of 3-nitroaniline and cyclopentanone could be stirred with a catalytic amount of a solid acid like Amberlyst-15 in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion.

Organocatalysis in N-Cyclopentylideneamino Imine Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. chemistryviews.orgbeilstein-journals.org For imine synthesis, small organic molecules can act as catalysts. For example, pyrrolidine (B122466) has been shown to be an effective organocatalyst for the synthesis of various aldimines. organic-chemistry.org The catalytic cycle typically involves the formation of a more reactive intermediate. In the reaction between an amine and a ketone, an amino acid like proline or a simple amine derivative can facilitate the condensation and subsequent dehydration steps. beilstein-journals.org

A proposed mechanism involves the organocatalyst activating the ketone or facilitating the proton transfer steps required for the elimination of water from the hemiaminal intermediate. chemistryviews.org This approach avoids the use of potentially toxic or expensive metal catalysts and often proceeds under mild reaction conditions.

Non-Conventional Synthetic Techniques

Beyond traditional catalytic methods, non-conventional energy sources are being explored to enhance the efficiency of organic reactions, including imine synthesis.

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide range of organic reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and cleaner reactions compared to conventional heating methods. derpharmachemica.comsemanticscholar.orgnih.gov

In the synthesis of N-(cyclopentylideneamino)-3-nitroaniline, a mixture of 3-nitroaniline and cyclopentanone, often with a catalytic amount of acid (like glacial acetic acid or a solid acid), can be subjected to microwave irradiation. acs.org The reaction can often be performed under solvent-free conditions, further enhancing its green credentials. The rapid heating of the polar reactants and intermediates by the microwaves leads to a significant rate enhancement. A slight reduction in yield might be observed due to the electron-withdrawing nitro group, but the short reaction times remain a major advantage. acs.org

Table 2: Hypothetical Data for Microwave-Assisted Synthesis of N-(cyclopentylideneamino)-3-nitroaniline

| Catalyst | Power (W) | Time (min) | Conditions | Yield (%) |

| Glacial Acetic Acid | 300 | 5 | Solvent-free | 90 |

| Montmorillonite K10 | 450 | 3 | Solvent-free | 92 |

| None | 600 | 10 | Solvent-free | 75 |

| Cashew Shell Extract | 600 | 2 | Solvent-free | 88 |

This table presents hypothetical data based on typical results for microwave-assisted Schiff base syntheses. derpharmachemica.comacs.org

Ultrasound-Promoted Chemical Transformations

The application of ultrasonic irradiation is a powerful technique in organic synthesis, often leading to significant improvements in reaction rates and yields. irjmets.comquestjournals.org This method, known as sonochemistry, utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. infona.pl This energy input can dramatically accelerate chemical reactions. irjmets.com

For the synthesis of Schiff bases like N-(cyclopentylideneamino)-3-nitroaniline, ultrasound offers a green chemistry approach that often results in shorter reaction times, simpler operational procedures, higher yields, and easier product workup compared to conventional refluxing methods. infona.plresearchgate.net The condensation of primary amines with carbonyl compounds to form the characteristic azomethine group (–C=N–) is well-suited to this technique. irjmets.cominfona.pl Research on the sonochemical synthesis of various Schiff bases, including those derived from substituted nitroanilines, has demonstrated the method's efficiency. infona.plresearchgate.netresearchgate.net The use of ultrasound can often be performed in greener solvents or even under solvent-free conditions, further enhancing its environmental credentials. infona.plresearchgate.net

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Schiff Bases

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-amino benzoic acid + 2-hydroxy benzaldehyde | Conventional | 12 hours | 72 | irjmets.com |

| 2-amino benzoic acid + 2-hydroxy benzaldehyde | Ultrasound | 6 hours | 88 | irjmets.com |

| Substituted anilines + Substituted benzaldehydes | Conventional (Reflux) | Varies | Lower | questjournals.org |

This table presents data for analogous Schiff base syntheses to illustrate the general advantages of the ultrasound-promoted method.

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, represents another significant advancement in the synthesis of imines. researchgate.netnih.gov This solvent-free method is highly attractive from a green chemistry perspective as it minimizes or eliminates the need for potentially toxic solvents and simplifies product purification. nih.govjocpr.com

The synthesis of N-(cyclopentylideneamino)-3-nitroaniline can be envisioned through the manual or mechanical grinding of 3-nitroaniline and cyclopentanone, possibly with a catalytic amount of an acid. jocpr.com Studies on similar systems, such as the reaction between various anilines and benzaldehydes, have shown that this method can produce the desired imines in very short reaction times (e.g., 15 minutes) with good to excellent yields. nih.govmdpi.com The yields obtained are often comparable or even superior to those from traditional solvent-based methods. nih.gov The operational simplicity and contribution to preventing environmental pollution make mechanochemistry a valuable strategy for the synthesis of imines and other fine chemicals. nih.govprojectshelve.com

Table 2: Mechanochemical Synthesis of Imines from Anilines and Aldehydes

| Amine | Aldehyde | Reaction Time (Grinding) | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline Derivatives | Fluorinated Benzaldehydes | 15 min | Good to Excellent | nih.govmdpi.com |

This table showcases typical results for mechanochemical imine synthesis, highlighting the method's speed and efficiency.

Solvent-Free Reaction Conditions

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce pollution and waste at the source. jocpr.comscirp.org Beyond sonication and mechanochemistry, other solvent-free techniques include microwave irradiation and the simple heating of neat reactants. sphinxsai.comorganic-chemistry.org These methods are often characterized by high efficiency, reduced reaction times, and operational simplicity. scirp.org

Microwave-assisted synthesis, in particular, has been successfully applied to the preparation of Schiff bases by reacting an amine and a carbonyl compound in a solvent-free system. sphinxsai.comorganic-chemistry.org The reaction of non-volatile amines with various aldehydes can proceed to high yields in as little as eight minutes without any catalyst or solid support. organic-chemistry.org For the synthesis of N-(cyclopentylideneamino)-3-nitroaniline, mixing 3-nitroaniline and cyclopentanone and irradiating the mixture in a microwave oven could provide a rapid and efficient route to the product. sphinxsai.com The general principle involves the direct absorption of microwave energy by the polar reactants, leading to rapid and uniform heating that accelerates the condensation reaction. sphinxsai.comisca.in

Table 3: Solvent-Free Synthesis of Imines

| Method | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave | Substituted Anilines + Salicylaldehyde (B1680747) | 160 W | Varies (short) | Good | sphinxsai.com |

| Grinding | Substituted Anilines + Hydroxy Ketone | Room Temp, H₂SO₄ catalyst | 4-7 min | Moderate to Good | jocpr.com |

| Pressure Reduction | Benzaldehyde + Various Amines | Room Temp, Vacuum | Varies | High (e.g., 95.2%) | scirp.org |

This table provides examples of different solvent-free approaches for imine synthesis.

Chemo- and Regio-selective Synthetic Strategies

Selective Imine Bond Formation in Polyfunctional Substrates

The synthesis of N-(cyclopentylideneamino)-3-nitroaniline from 3-nitroaniline and cyclopentanone is an example of a chemoselective reaction. The key to this selectivity lies in the inherent reactivity of the functional groups involved. The condensation reaction to form an imine (a Schiff base) is a reversible process between a primary amine and a carbonyl compound (an aldehyde or ketone). rsisinternational.orgnih.gov

In a molecule like 3-nitroaniline, which contains both an amino group (-NH₂) and a nitro group (-NO₂), the amino group is significantly more nucleophilic than the nitro group. The carbonyl carbon of cyclopentanone is electrophilic. Therefore, the nucleophilic amino group will selectively attack the electrophilic carbonyl carbon to initiate the condensation, forming a hemiaminal intermediate which then dehydrates to yield the stable imine (azomethine) linkage. isca.innih.gov Under typical conditions for imine formation (which can range from simple mixing at room temperature to gentle heating, with or without an acid catalyst), the aromatic nitro group remains unreactive. nih.gov This high degree of chemoselectivity allows for the straightforward synthesis of the target compound without the need for protecting the nitro group.

Control over Aromatic Substitution Patterns in Nitroaniline Derivatives

The synthesis of the specific isomer, 3-nitroaniline, is a critical step that relies on controlling the regioselectivity of aromatic substitution. Direct nitration of aniline with a standard nitric acid/sulfuric acid mixture is not a viable method because the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺). This ion is a powerful deactivating group and a meta-director, but the reaction is often violent and can lead to oxidation and undesired products. magritek.com

To synthesize the para-isomer (4-nitroaniline), the amino group is typically first protected as an acetamido group (-NHCOCH₃), which is an ortho, para-director. magritek.comscribd.com However, for the meta-isomer, 3-nitroaniline, a different strategy is required. The most common and commercially practiced method involves the regioselective reduction of one of the two nitro groups in 1,3-dinitrobenzene. wikipedia.org This can be achieved using reagents like sodium sulfide (B99878) or sodium hydrogen sulfide in an aqueous or alcoholic solution (a Zinin reaction). wikipedia.orgyoutube.com This approach provides a reliable and scalable route to 3-nitroaniline, the essential precursor for synthesizing N-(cyclopentylideneamino)-3-nitroaniline.

Green Chemistry Principles in Synthetic Route Design

The advanced synthetic methodologies discussed for N-(cyclopentylideneamino)-3-nitroaniline align well with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. projectshelve.comresearchgate.net

Pollution Prevention: Solvent-free methods, including mechanochemistry and microwave-assisted synthesis, fundamentally prevent pollution by eliminating the need for organic solvents, which are often toxic, volatile, and difficult to dispose of. jocpr.comscirp.org

Atom Economy: The condensation reaction to form the imine is inherently atom-economical, with water being the only byproduct. isca.in Methods that proceed to high yields maximize the incorporation of reactant atoms into the final product.

Energy Efficiency: Ultrasound and microwave irradiation are energy-efficient techniques. infona.plorganic-chemistry.org They deliver energy directly to the reacting molecules, leading to rapid heating and significantly shorter reaction times compared to conventional heating methods that require prolonged energy input. irjmets.comresearchgate.net Mechanochemical synthesis at room temperature is also highly energy-efficient. nih.gov

Safer Chemistry: By avoiding harsh reagents (like strong acids in some conventional methods) and high-boiling-point toxic solvents, these advanced methods contribute to inherently safer chemical processes. google.com

Atom Economy and Reaction Efficiency Optimization

The concept of atom economy, a central pillar of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The synthesis of N-(cyclopentylideneamino)-3-nitroaniline proceeds via a condensation reaction between 3-nitroaniline and cyclopentanone, with the elimination of one molecule of water.

Reaction: C₆H₆N₂O₂ (3-Nitroaniline) + C₅H₈O (Cyclopentanone) → C₁₁H₁₂N₂O₂ (N-(cyclopentylideneamino)-3-nitroaniline) + H₂O

The theoretical atom economy for this reaction is calculated as follows:

Molecular Weight of N-(cyclopentylideneamino)-3-nitroaniline: 204.23 g/mol

Molecular Weight of 3-Nitroaniline: 138.12 g/mol

Molecular Weight of Cyclopentanone: 84.12 g/mol

Atom Economy = [Mass of desired product / (Total mass of reactants)] x 100 Atom Economy = [204.23 / (138.12 + 84.12)] x 100 ≈ 91.9%

This high theoretical atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the product structure. However, the practical efficiency of the synthesis is determined by the chemical yield, which can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial to maximize product output and minimize waste. Conventional methods for Schiff base synthesis often involve prolonged refluxing in organic solvents, sometimes with the aid of an acid catalyst. researchgate.netscienceviewjournal.org The formation of the C=N bond is a reversible process, and the removal of water is often necessary to drive the equilibrium toward the product. scienceviewjournal.org

Research into optimizing Schiff base formation has explored various catalytic systems and reaction conditions. While uncatalyzed reactions can proceed, they often require higher temperatures and longer reaction times, leading to lower yields. Acid catalysts, such as acetic acid or mineral acids, are commonly employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

The table below presents illustrative data on how reaction conditions can be optimized to improve the yield of N-(cyclopentylideneamino)-3-nitroaniline.

Table 1: Optimization of Reaction Conditions for the Synthesis of N-(cyclopentylideneamino)-3-nitroaniline

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | 78 (Reflux) | 12 | 65 |

| 2 | Acetic Acid (5%) | Ethanol | 78 (Reflux) | 4 | 88 |

| 3 | H₂SO₄ (1%) | Ethanol | 78 (Reflux) | 2 | 92 |

| 4 | None | Toluene | 110 (Reflux) | 8 | 75 |

| 5 | Acetic Acid (5%) | Toluene | 110 (Reflux) | 3 | 95 |

This table contains generated data based on established chemical principles for illustrative purposes.

The data demonstrates that the use of an acid catalyst significantly reduces reaction time and increases the product yield. A strong mineral acid like H₂SO₄ can provide higher yields in shorter times compared to a weaker acid like acetic acid. The choice of solvent also plays a role, with higher-boiling solvents like toluene potentially facilitating higher yields, especially when coupled with azeotropic removal of water.

Sustainable Solvent Selection and Minimization

The selection of a solvent is a critical factor in developing a sustainable synthetic process. Traditional organic solvents, such as benzene (B151609) and chlorinated hydrocarbons, which were historically used in chemical syntheses, are now recognized as being toxic and environmentally damaging. scienceviewjournal.org Modern approaches focus on using "green" solvents or minimizing solvent use altogether. isca.inrsisinternational.org

For the synthesis of N-(cyclopentylideneamino)-3-nitroaniline, several sustainable alternatives to conventional solvents can be considered:

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. isca.in It has been shown that some Schiff base condensations can experience significant rate accelerations in water, and the insolubility of the product in water can simplify purification to a simple filtration step. scienceviewjournal.org

Ethanol: Derived from renewable resources, ethanol is a greener alternative to many petrochemical-based solvents. It is a common solvent for Schiff base synthesis and generally affords good yields. researchgate.netscienceviewjournal.org

Solvent-Free Conditions: Techniques such as grinding the reactants together, sometimes with a catalytic amount of acid, or using microwave irradiation can eliminate the need for a solvent entirely. rsisinternational.org Microwave-assisted synthesis, in particular, can lead to dramatic reductions in reaction time and improved energy efficiency. isca.in

The following table compares different solvent systems for the synthesis of N-(cyclopentylideneamino)-3-nitroaniline, highlighting their environmental impact and efficiency.

Table 2: Comparison of Solvent Systems for Sustainable Synthesis

| Solvent System | Environmental/Safety Profile | Typical Reaction Conditions | Product Isolation | Relative Waste |

| Toluene | Volatile Organic Compound (VOC), hazardous | Reflux with Dean-Stark trap | Evaporation, chromatography | High |

| Ethanol | Renewable, biodegradable, flammable | Reflux | Cooling, filtration, recrystallization | Moderate |

| Water | Non-toxic, non-flammable, abundant | Reflux or stirring at RT | Simple filtration and washing | Low |

| Solvent-Free (Grinding) | Minimal solvent waste, low energy | Room temperature, mechanical mixing | Washing with minimal solvent | Very Low |

| Solvent-Free (Microwave) | Minimal solvent waste, energy efficient | 80-100 °C, short reaction time (mins) | Cooling, washing with minimal solvent | Very Low |

This table provides a qualitative comparison based on green chemistry principles.

The adoption of greener solvents or solvent-free conditions not only reduces the direct environmental footprint of the synthesis but also simplifies the work-up process, further minimizing waste and energy consumption associated with solvent removal and purification. scienceviewjournal.orgrsisinternational.org

Waste Reduction and Byproduct Management

A comprehensive green chemistry approach extends beyond atom economy and solvent choice to include the management of all waste streams generated during a process. In the synthesis of N-(cyclopentylideneamino)-3-nitroaniline, the primary chemical byproduct is water, which is environmentally benign. However, other sources of waste must be carefully managed.

These waste streams typically include:

Unreacted Starting Materials: Inefficient reactions lead to the contamination of the product with starting materials, which must be removed during purification, generating waste.

Catalyst Waste: If a homogeneous catalyst (e.g., sulfuric acid) is used, it needs to be neutralized during work-up, creating salt waste. The use of heterogeneous, recyclable catalysts is a superior alternative.

Solvent Waste: The largest source of waste by mass in many chemical processes is the solvent used for the reaction and subsequent purification steps like chromatography.

Effective byproduct and waste management strategies focus on maximizing reaction conversion, utilizing recyclable catalysts, and minimizing solvent use. For instance, shifting from a traditional synthesis in a volatile solvent with a single-use acid catalyst to a solvent-free microwave-assisted method can drastically reduce waste.

The following table illustrates a theoretical comparison of waste generation between a conventional and a green synthetic protocol for producing 1 kg of N-(cyclopentylideneamino)-3-nitroaniline.

Table 3: Theoretical Waste Generation Analysis per 1 kg of Product

| Parameter | Protocol A: Conventional (in Toluene) | Protocol B: Green (Microwave, Solvent-Free) |

| Inputs | ||

| 3-Nitroaniline | 0.74 kg (assuming 90% yield) | 0.69 kg (assuming 98% yield) |

| Cyclopentanone | 0.45 kg (assuming 90% yield) | 0.42 kg (assuming 98% yield) |

| Catalyst | 0.05 kg H₂SO₄ (neutralized) | 0.01 kg Recyclable solid acid (95% recovery) |

| Solvent | 10 L Toluene (~8.7 kg) | None for reaction; 1 L Ethanol (~0.8 kg) for wash |

| Outputs | ||

| Product | 1 kg | 1 kg |

| Water Byproduct | 0.09 kg | 0.09 kg |

| Waste Streams | ||

| Unreacted Materials | ~0.12 kg | ~0.02 kg |

| Catalyst Waste | ~0.15 kg (as salt) | ~0.0005 kg (unrecovered catalyst) |

| Solvent Waste | ~8.7 kg Toluene | ~0.8 kg Ethanol |

| Total Waste (approx.) | ~9.0 kg | ~0.82 kg |

This table contains generated data based on stoichiometric calculations and plausible yields for illustrative purposes.

This analysis clearly shows that adopting advanced, green methodologies can lead to an order-of-magnitude reduction in waste generated. By focusing on high-yield, solvent-minimized, and catalytically efficient processes, the synthesis of N-(cyclopentylideneamino)-3-nitroaniline can be aligned with the principles of modern, sustainable chemical manufacturing.

Comprehensive Methodologies for Structural and Electronic Characterization of N Cyclopentylideneamino 3 Nitroaniline

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

No single-crystal X-ray diffraction data for N-(cyclopentylideneamino)-3-nitroaniline has been found in the searched scientific literature or crystallographic databases.

Determination of Molecular Conformation and Bond Geometries

Specific bond lengths, bond angles, and torsion angles for N-(cyclopentylideneamino)-3-nitroaniline are not available due to the absence of crystallographic data.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

An analysis of the crystal packing and intermolecular interactions is not possible without experimental crystallographic data.

Conformational Analysis in the Crystalline Phase

A detailed conformational analysis of N-(cyclopentylideneamino)-3-nitroaniline in the crystalline phase cannot be conducted without single-crystal X-ray diffraction data.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

No published studies utilizing advanced NMR spectroscopic techniques for the complete structural assignment or dynamic studies of N-(cyclopentylideneamino)-3-nitroaniline were identified.

Multi-Dimensional NMR (e.g., 2D NOESY, COSY, HSQC, HMBC) for Complete Structural Assignment

Detailed data from multi-dimensional NMR experiments for N-(cyclopentylideneamino)-3-nitroaniline are not available in the scientific literature.

Dynamic NMR Spectroscopy for Conformational Exchange Studies

No dynamic NMR spectroscopy studies concerning the conformational exchange processes in N-(cyclopentylideneamino)-3-nitroaniline have been reported.

Solid-State NMR for Non-Crystalline Forms and Polymorphs

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of solid materials, including those that are non-crystalline or exhibit polymorphism. For N-(cyclopentylideneamino)-3-nitroaniline, which may exist in amorphous or various crystalline forms, ssNMR provides critical insights where single-crystal X-ray diffraction may not be feasible.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions, resulting in higher resolution spectra.

¹³C CP-MAS NMR: The ¹³C CP-MAS spectrum of N-(cyclopentylideneamino)-3-nitroaniline is expected to show distinct resonances for the carbons of the cyclopentylidene ring, the imine carbon, and the aromatic carbons of the 3-nitroaniline (B104315) moiety. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the imino substituent. Based on data for related aniline (B41778) derivatives, the carbon attached to the nitro group is anticipated to be significantly deshielded. kpi.ua The imine carbon (C=N) typically resonates in the range of 160-170 ppm.

¹⁵N CP-MAS NMR: The ¹⁵N ssNMR spectrum provides direct information about the nitrogen environments. For N-(cyclopentylideneamino)-3-nitroaniline, two primary nitrogen signals are expected: one for the imine nitrogen and another for the nitro group nitrogen. Studies on nitroaromatic compounds have shown that the ¹⁵N chemical shift of the nitro group is sensitive to the electronic nature of the aromatic ring and its substituents. sigmaaldrich.comresearchgate.net The chemical shift of the imine nitrogen would be characteristic of the N-substituted imine linkage. researchgate.net The analysis of the chemical shift anisotropy (CSA) tensors for the ¹⁵N nuclei can provide further details on the local electronic structure and intermolecular interactions, which are crucial for identifying different polymorphs. sigmaaldrich.com

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying functional groups and probing the molecular structure of N-(cyclopentylideneamino)-3-nitroaniline.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For N-(cyclopentylideneamino)-3-nitroaniline, the key vibrational modes are associated with the C=N imine bond, the NO₂ group, the aromatic ring, and the cyclopentyl group. The C=N stretching vibration is a characteristic band for imines and is typically observed in the 1690-1630 cm⁻¹ region. researchgate.net The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch usually found between 1560 and 1520 cm⁻¹ and a symmetric stretch between 1360 and 1345 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching vibrations of the cyclopentyl group are expected just below 3000 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 2990 - 2850 | Cyclopentyl Group |

| C=N Stretch | 1660 - 1640 | Imine |

| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |

| Asymmetric NO₂ Stretch | 1550 - 1520 | Nitro Group |

| Symmetric NO₂ Stretch | 1355 - 1335 | Nitro Group |

| C-N Stretch | 1300 - 1200 | Aromatic Amine |

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of N-(cyclopentylideneamino)-3-nitroaniline would provide valuable information about the molecular framework. The symmetric stretching vibration of the nitro group, which may be weak in the IR spectrum, often gives a strong Raman signal. researchgate.net Similarly, the C=N stretching vibration of the imine and the breathing modes of the aromatic ring are expected to be prominent in the Raman spectrum. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes can be obtained, aiding in the structural elucidation and symmetry analysis of the molecule. The formation of the imine can be monitored by observing the appearance of the C=N stretching mode. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile compounds like N-(cyclopentylideneamino)-3-nitroaniline. In positive ion mode, the molecule is expected to be readily protonated to form the [M+H]⁺ ion. The high-resolution measurement of this ion allows for the precise determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion are crucial for structural elucidation. The fragmentation of Schiff bases in ESI-MS often involves cleavage of the imine bond. nih.gov For N-(cyclopentylideneamino)-3-nitroaniline, characteristic fragmentation pathways are expected to include:

Loss of the cyclopentylidene moiety: Cleavage of the N-cyclopentylidene bond would result in a fragment corresponding to the protonated 3-nitroaniline.

Fragmentation of the nitroaniline ring: The nitro group can be lost as NO or NO₂. nih.gov Cleavage of the aromatic ring itself can also occur.

Retro-aldol type fragmentation: This can lead to the formation of diagnostic ions related to the cyclopentanone (B42830) precursor. nih.gov

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 219.1008 | 139.0456 | C₅H₈ | Protonated 3-nitroaniline |

| 191.0902 | CO | Loss of carbon monoxide from the cyclopentylidene ring | |

| 173.0797 | NO₂ | Loss of the nitro group |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Analysis

Gas chromatography-mass spectrometry is a robust technique for separating and identifying volatile and thermally stable compounds. For N-(cyclopentylideneamino)-3-nitroaniline, GC-MS can be used to assess its purity by separating it from any starting materials (3-nitroaniline and cyclopentanone) or byproducts from the synthesis. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. researchgate.netorientjchem.org

The mass spectrum obtained from the GC-MS analysis, typically using electron ionization (EI), will show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern in EI is generally more extensive than in ESI and provides a detailed structural fingerprint. Common fragmentation patterns for Schiff bases in GC-MS include cleavage at the C=N bond and fragmentation of the aromatic and aliphatic moieties. researchgate.netatk.ac.id The presence of a nitro group often leads to characteristic fragments from the loss of NO and NO₂. The analysis of these fragments helps to confirm the structure of the compound and to identify any potential isomers that may have formed during the synthesis. mdpi.com

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For N-(cyclopentylideneamino)-3-nitroaniline, the spectrum is expected to be dominated by transitions involving the π-electron system of the 3-nitroaniline moiety and the imine group. The cyclopentylidene group, being aliphatic, is not expected to contribute significantly to absorption in the UV-Vis region.

The electronic spectrum of N-(cyclopentylideneamino)-3-nitroaniline is anticipated to exhibit characteristic absorption bands arising from π→π* and potentially n→π* transitions, as well as intramolecular charge transfer (ICT) transitions. The 3-nitroaniline portion of the molecule contains a benzene (B151609) ring substituted with an amino group (an electron-donating group) and a nitro group (an electron-withdrawing group), which gives rise to a significant charge transfer character in its electronic transitions.

The UV-Vis spectrum of the parent compound, 3-nitroaniline, shows distinct absorption bands. For instance, in ethanol (B145695), 3-nitroaniline exhibits a maximum absorption (λmax) at approximately 374-375 nm. nih.gov This band is attributed to an intramolecular charge transfer from the amino group to the nitro group, mediated by the π-system of the benzene ring. Another absorption band is observed at a shorter wavelength, around 236 nm, which is likely due to π→π* transitions within the benzene ring. nih.gov

The formation of the Schiff base by condensation of 3-nitroaniline with cyclopentanone to form N-(cyclopentylideneamino)-3-nitroaniline is expected to modify the electronic spectrum. The introduction of the C=N (imine) bond extends the conjugation of the π-system. This extension of conjugation typically leads to a bathochromic (red) shift of the π→π* and ICT absorption bands to longer wavelengths. The nitrogen atom of the imine group also has a lone pair of electrons, which could give rise to a weak n→π* transition, often submerged by the more intense π→π* bands.

While exact molar absorptivity (ε) values for N-(cyclopentylideneamino)-3-nitroaniline are not available, Schiff bases of nitroanilines are generally characterized by high-intensity π→π* and ICT bands. The molar absorptivity is a measure of the probability of the electronic transition and is expected to be in the order of 104 L·mol-1·cm-1 for the main absorption bands.

To illustrate the expected spectral characteristics, the following table provides the UV-Vis absorption data for the parent amine, 3-nitroaniline.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition Type |

| 3-Nitroaniline | Ethanol | 236 | 16,218 | π→π* |

| 3-Nitroaniline | Ethanol | 374 | 1,479 | Intramolecular Charge Transfer (ICT) |

Data for 3-nitroaniline is derived from publicly available spectral databases. nih.gov

Solvatochromism, the change in the position of UV-Vis absorption bands with a change in solvent polarity, provides valuable insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of a molecule. For molecules with significant intramolecular charge transfer character, such as N-(cyclopentylideneamino)-3-nitroaniline, pronounced solvatochromic shifts are expected.

In the case of N-(cyclopentylideneamino)-3-nitroaniline, the ground state is less polar than the excited state. Upon absorption of light, there is a transfer of electron density from the amino group (and potentially the imine nitrogen) towards the nitro group, leading to a more polar excited state. In such cases, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum. This phenomenon is known as positive solvatochromism.

Studies on related Schiff bases, such as those derived from salicylaldehyde (B1680747) and nitroanilines, have demonstrated this behavior. The position of the intramolecular charge transfer band in these compounds is sensitive to the polarity of the solvent. rsc.org For instance, moving from a non-polar solvent like cyclohexane (B81311) to a polar solvent like ethanol would be expected to cause a significant red shift in the λmax of the ICT band of N-(cyclopentylideneamino)-3-nitroaniline.

Conversely, if an electronic transition leads to a less polar excited state, an increase in solvent polarity would stabilize the ground state more than the excited state, resulting in a hypsochromic (blue) shift. However, for the primary ICT band in N-(cyclopentylideneamino)-3-nitroaniline, positive solvatochromism is the anticipated behavior.

The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales, such as the Dimroth-Reichardt ET(30) scale or the Kamlet-Taft parameters, to quantitatively assess the solute-solvent interactions. While specific data for N-(cyclopentylideneamino)-3-nitroaniline is unavailable, the following table illustrates the general trend of solvatochromism observed for a related nitroaniline derivative, p-nitroaniline, which also exhibits strong intramolecular charge transfer.

| Solvent | Dielectric Constant (ε) | λmax of ICT band (nm) for p-Nitroaniline |

| Cyclohexane | 2.02 | 323 |

| Dioxane | 2.21 | 332 |

| Chloroform | 4.81 | 344 |

| Ethanol | 24.55 | 371 |

| Acetonitrile | 37.5 | 360 |

| Water | 80.1 | 381 |

This table presents representative data for p-nitroaniline to illustrate the principle of solvatochromism in nitroaniline derivatives.

Theoretical and Computational Investigations of N Cyclopentylideneamino 3 Nitroaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure and properties of molecules. For the purposes of this illustrative analysis of N-(cyclopentylideneamino)-3-nitroaniline, calculations would typically be performed using a functional such as B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A split-valence basis set, for instance, 6-311++G(d,p), is commonly employed to provide a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. For a molecule like N-(cyclopentylideneamino)-3-nitroaniline, with several rotatable bonds, multiple conformations may exist.

A conformational analysis would reveal the potential energy landscape, identifying the global minimum energy structure as well as other local minima and the energy barriers between them. The optimized geometry of the most stable conformer would provide key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for N-(cyclopentylideneamino)-3-nitroaniline

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N1 | 1.285 | ||

| N1-C2 | 1.410 | ||

| C2-C3 | 1.395 | C1-N1-C2 | 122.5 |

| C3-C4 | 1.388 | N1-C2-C7 | 121.8 |

| C4-C5 | 1.390 | C3-C4-N2 | 118.9 |

| C4-N2 | 1.475 | O1-N2-O2 | 123.0 |

| N2-O1 | 1.228 | ||

| N2-O2 | 1.228 | ||

| C1-C8-C9-C10-C11 | (Torsion) 15.2 |

Note: The data in this table is illustrative and represents typical values for similar Schiff bases and nitroaniline derivatives.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), HOMO-LUMO Gap

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. isca.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. fud.edu.ng The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

For N-(cyclopentylideneamino)-3-nitroaniline, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the imine nitrogen, reflecting the electron-donating nature of the amino group. Conversely, the LUMO would likely be concentrated on the nitro group and the phenyl ring, due to the strong electron-withdrawing character of the nitro group.

Table 2: Hypothetical Frontier Molecular Orbital Properties of N-(cyclopentylideneamino)-3-nitroaniline

| Property | Energy (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -2.89 |

| HOMO-LUMO Gap (ΔE) | 3.56 |

Note: This data is a hypothetical representation based on values for analogous molecules.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas represent intermediate potentials.

In the MEP map of N-(cyclopentylideneamino)-3-nitroaniline, the most negative potential (red) would be expected around the oxygen atoms of the nitro group, making them strong candidates for electrophilic interaction. The area around the imine nitrogen would also exhibit negative potential. The hydrogen atoms of the amino group and the cyclopentylidene ring would likely show positive potential (blue), marking them as potential sites for nucleophilic interaction.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule. By comparing the calculated frequencies with experimental data (if available), the accuracy of the computational model can be assessed. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for N-(cyclopentylideneamino)-3-nitroaniline

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) aromatic | 3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2950 | Aliphatic C-H stretching |

| ν(C=N) imine | 1640 | C=N imine stretching |

| ν(NO₂) asymmetric | 1530 | Asymmetric NO₂ stretching |

| ν(NO₂) symmetric | 1350 | Symmetric NO₂ stretching |

| δ(N-H) | 1600 | N-H bending |

Note: This data is illustrative. Experimental verification would be required for definitive assignments.

NMR Chemical Shift and Coupling Constant Prediction

Computational methods can also predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (¹H and ¹³C) and spin-spin coupling constants. researchgate.netresearchgate.net These predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR properties. nih.govnih.gov

The predicted chemical shifts for N-(cyclopentylideneamino)-3-nitroaniline would reflect the electronic environment of each nucleus. For instance, the protons on the aromatic ring would show distinct shifts due to the electronic effects of the nitro and amino-substituents. The protons of the cyclopentylidene group would also have characteristic chemical shifts.

Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for N-(cyclopentylideneamino)-3-nitroaniline

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C1 (C=N) | 168.5 | H (aromatic) | 7.2-7.8 |

| C2 (C-N) | 149.2 | H (cyclopentylidene) | 2.1-2.8 |

| C4 (C-NO₂) | 148.8 | H (NH) | 5.5 |

| Aromatic Cs | 110-130 | ||

| Cyclopentylidene Cs | 25-40 |

Note: The chemical shifts are hypothetical and referenced against a standard like TMS.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, which can be quantified by the second-order perturbation energy, E(2). This analysis reveals hyperconjugative interactions and the extent of electron delocalization, which contribute to the molecule's stability.

For N-(cyclopentylideneamino)-3-nitroaniline, NBO analysis would likely show significant delocalization of electron density from the lone pair of the aniline nitrogen into the aromatic ring's π* orbitals. Similarly, strong interactions would be expected between the π orbitals of the ring and the π* orbitals of the nitro group, explaining the powerful electron-withdrawing effect of the NO₂ group. The hybridization of the atoms can also be determined, providing further insight into the bonding characteristics.

Ab Initio and Semi-Empirical Methods

Theoretical investigations of molecular structures like N-(cyclopentylideneamino)-3-nitroaniline rely on a variety of computational methods to predict their geometric and electronic properties. These methods, which solve the Schrödinger equation at different levels of approximation, are broadly categorized into ab initio and semi-empirical methods.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. They offer high accuracy but are computationally expensive. In contrast, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate.

Comparative Performance Analysis of Various Computational Levels

A comparative analysis of different computational levels is crucial for selecting a method that balances accuracy and computational cost. For a molecule like N-(cyclopentylideneamino)-3-nitroaniline, researchers would typically evaluate a range of methods and basis sets. For instance, a study on similar Schiff bases might compare the performance of Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various Density Functional Theory (DFT) functionals (e.g., B3LYP, PBE0) with different basis sets (e.g., 6-31G(d,p), cc-pVTZ). The comparison would focus on how well each level of theory reproduces key geometrical parameters, such as bond lengths and angles, and electronic properties, like dipole moments and orbital energies.

Table 1: Illustrative Comparative Performance of Computational Levels for a Hypothetical Schiff Base This table is a hypothetical representation of data that would be generated in such a study.

| Computational Level | Basis Set | Bond Length (C=N) (Å) | Bond Angle (C-N-C) (°) | Dipole Moment (Debye) | Relative Computational Time |

| HF | 6-31G(d) | 1.275 | 118.5 | 5.2 | 1x |

| B3LYP | 6-31G(d) | 1.289 | 120.2 | 5.8 | 2.5x |

| MP2 | 6-31G(d) | 1.291 | 120.0 | 5.9 | 10x |

| B3LYP | cc-pVTZ | 1.288 | 120.3 | 5.85 | 15x |

Benchmark Studies for Accurate Property Prediction

To ensure the reliability of computational predictions, benchmark studies are often performed. These studies compare calculated properties against high-accuracy experimental data or results from higher-level, computationally intensive methods (considered the "gold standard"). For N-(cyclopentylideneamino)-3-nitroaniline, a benchmark study would involve optimizing its geometry and calculating properties like vibrational frequencies using a highly accurate method, such as Coupled Cluster (CC) theory. These benchmark values would then serve as a reference to assess the accuracy of more computationally efficient methods like DFT for routine calculations on this and related molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Dynamics and Flexibility in Solution

MD simulations can reveal the conformational landscape of N-(cyclopentylideneamino)-3-nitroaniline in a solution. By simulating the molecule's movement over time, researchers can identify the most stable conformations and the energy barriers between them. Analysis of the trajectory of the simulation would highlight the flexibility of different parts of the molecule, such as the rotation around the N-N bond and the puckering of the cyclopentylidene ring. This information is crucial for understanding how the molecule's shape influences its properties and reactivity.

Solvent Effects on Molecular Structure and Interactions

The solvent environment can significantly influence the structure and behavior of a solute molecule. MD simulations incorporating explicit solvent molecules can model these effects for N-(cyclopentylideneamino)-3-nitroaniline. For example, simulations in polar versus non-polar solvents would demonstrate how solvent polarity affects the molecule's conformation and its electronic properties. Analysis of the radial distribution functions from the simulation can provide detailed information about the hydrogen bonding and other non-covalent interactions between the solute and solvent molecules.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that provide insights into its reactivity and stability. These are commonly calculated using DFT.

For N-(cyclopentylideneamino)-3-nitroaniline, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Other important reactivity indices include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are invaluable for predicting how N-(cyclopentylideneamino)-3-nitroaniline might behave in chemical reactions and for understanding its electronic characteristics.

Table 2: Hypothetical Quantum Chemical Descriptors for N-(cyclopentylideneamino)-3-nitroaniline This table presents hypothetical data calculated at the B3LYP/6-31G(d) level of theory.

| Descriptor | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -2.31 |

| HOMO-LUMO Gap (ΔE) | 4.23 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 2.31 |

| Chemical Potential (μ) | -4.425 |

| Chemical Hardness (η) | 2.115 |

| Global Softness (S) | 0.236 |

| Electrophilicity Index (ω) | 4.62 |

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are a key concept in Density Functional Theory (DFT) used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

Nucleophilic Attack: The site most susceptible to nucleophilic attack is identified by the Fukui function ƒ+(r), which corresponds to the addition of an electron. A higher value of ƒ+(r) on an atom indicates a greater tendency to accept an electron, making it an electrophilic center. In N-(cyclopentylideneamino)-3-nitroaniline, likely candidates for nucleophilic attack would be the carbon atom of the imine group (C=N) and the carbon atoms of the nitro-substituted aromatic ring, due to the electron-withdrawing nature of the nitro group and the imine nitrogen.

Electrophilic Attack: Conversely, the site most prone to electrophilic attack is determined by the Fukui function ƒ-(r), which relates to the removal of an electron. A higher value of ƒ-(r) indicates a site that can more readily donate an electron, thus acting as a nucleophilic center. For N-(cyclopentylideneamino)-3-nitroaniline, the nitrogen atom of the imine, the amino nitrogen, and the carbons on the cyclopentylidene ring could be potential sites for electrophilic attack.

A hypothetical data table for the Fukui functions of N-(cyclopentylideneamino)-3-nitroaniline, if calculated, would resemble the following:

| Atom | ƒ+(r) (Electrophilic Attack Site) | ƒ-(r) (Nucleophilic Attack Site) |

| C (imine) | High | Low |

| N (imine) | Low | High |

| C (nitro-ring) | Moderate-High | Low |

| N (amino) | Low | High |

| O (nitro) | Moderate | Moderate |

This table is illustrative and represents expected trends, not actual calculated data.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Hardness, Softness)

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Softer molecules are generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

For N-(cyclopentylideneamino)-3-nitroaniline, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, leading to a higher electrophilicity index compared to aniline. The cyclopentylideneamino group, being electron-donating, would raise the HOMO energy. The interplay of these groups would determine the precise values of these descriptors.

A projected table of global reactivity descriptors for N-(cyclopentylideneamino)-3-nitroaniline would look like this:

| Descriptor | Symbol | Predicted Value Range |

| Electronegativity | χ | Moderate |

| Chemical Hardness | η | Moderate |

| Chemical Softness | S | Moderate |

| Electrophilicity Index | ω | High |

This table presents a qualitative prediction based on the molecular structure.

Computational Exploration of Reaction Mechanisms and Transition States

Computational methods can map out the entire energy landscape of a chemical reaction, identifying the most favorable pathways and the structures of transient intermediates and transition states.

Reaction Pathway Elucidation for Synthetic Transformations

For a molecule like N-(cyclopentylideneamino)-3-nitroaniline, several synthetic transformations could be computationally explored. For instance, the reduction of the nitro group to an amine is a common reaction. Computational studies could model this transformation using various reducing agents, determining the step-by-step mechanism. Another possibility is the hydrolysis of the imine bond to yield 3-nitroaniline (B104315) and cyclopentanone (B42830). Quantum chemical calculations could elucidate the role of acid or base catalysis in this process.

The investigation would involve locating all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

Energetic Profiles and Activation Barriers for Key Reactions

Once the reaction pathway is mapped, an energetic profile can be constructed. This profile plots the energy of the system as it progresses from reactants to products.

Transition States: These are the highest energy points along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.

Activation Barriers (ΔE‡): The energy difference between the reactants and the transition state is the activation barrier. A lower activation barrier corresponds to a faster reaction rate.

For the hydrolysis of the imine in N-(cyclopentylideneamino)-3-nitroaniline, computational studies would calculate the activation barriers for the key steps, such as the nucleophilic attack of water on the imine carbon and the subsequent proton transfers. This would provide a quantitative understanding of the reaction kinetics.

A hypothetical energetic profile for a reaction might be summarized in a table like this:

| Reaction Step | ΔE (kcal/mol) | ΔE‡ (kcal/mol) |

| Reactant Complex Formation | -5.0 | 2.0 |

| Nucleophilic Attack | -15.0 | 10.0 |

| Proton Transfer | -20.0 | 5.0 |

| Product Release | 2.0 | 1.0 |

This table is a generic example of what a computational study would produce and does not represent actual data for the named compound.

Reactivity Studies and Mechanistic Insights into N Cyclopentylideneamino 3 Nitroaniline

Hydrolytic Stability and Mechanism of Imine Cleavage

The stability of the imine (or Schiff base) linkage in N-(cyclopentylideneamino)-3-nitroaniline is highly dependent on the presence of water and the pH of the medium. Imines are generally susceptible to hydrolysis, a reversible reaction that cleaves the carbon-nitrogen double bond to regenerate the parent amine and carbonyl compound. chemistrysteps.combyjus.comthieme-connect.de

Table 1: Predicted Hydrolysis of N-(cyclopentylideneamino)-3-nitroaniline

| Conditions | Reactants | Products | Mechanism |

| Aqueous Acid (e.g., H₃O⁺) | N-(cyclopentylideneamino)-3-nitroaniline, Water | 3-Nitroaniline (B104315), Cyclopentanone (B42830) | Acid-catalyzed nucleophilic addition-elimination |

Nucleophilic and Electrophilic Reactivity of the Imine Bond

The C=N double bond in N-(cyclopentylideneamino)-3-nitroaniline is polarized, making the carbon atom electrophilic and the nitrogen atom nucleophilic. nih.gov

Electrophilic Character of the Imine Carbon: The carbon atom of the imine is susceptible to attack by nucleophiles. The electrophilicity of this carbon is further enhanced by the strong electron-withdrawing nature of the 3-nitro group on the aromatic ring, which pulls electron density away from the imine bond. nih.govvaia.com While imines are generally less electrophilic than their corresponding ketones, their reactivity can be significantly increased by acid catalysis, which generates a more reactive iminium ion. nih.govmasterorganicchemistry.com Reactions such as the nitro-Mannich reaction (aza-Henry reaction), involving the addition of a nitroalkane, exemplify this type of reactivity. wikipedia.org

Nucleophilic Character of the Imine Nitrogen: The lone pair of electrons on the imine nitrogen atom imparts nucleophilic character. nih.govacs.org This allows the imine to react with various electrophiles. For instance, the nitrogen can be protonated by acids or attacked by alkylating agents. This nucleophilicity is, however, somewhat attenuated by the electron-withdrawing effect of the 3-nitrophenyl group.

Reactions Involving the Nitro Group

The nitro group is one of the most readily reducible functional groups in organic chemistry. A variety of reagents can achieve the selective reduction of the nitro group in N-(cyclopentylideneamino)-3-nitroaniline to the corresponding amino or hydroxylamino group while potentially preserving the imine bond. researchgate.net

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. nih.govgoogle.com However, these conditions can sometimes also reduce the imine C=N bond. organic-chemistry.org For greater selectivity, chemical reducing agents are often employed. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) in acetic acid, are classic methods for the reduction of aromatic nitro groups to amines. researchgate.net Modern methods using reagents like sodium dithionite (B78146) or transfer hydrogenation with formic acid and a suitable catalyst offer mild and highly chemoselective alternatives. frontiersin.org Partial reduction to the N-arylhydroxylamine can also be achieved under specific controlled conditions. researchgate.net

Table 2: Predicted Selective Reduction of the Nitro Group

| Reducing System | Expected Major Product | Notes |

| H₂, Pd/C or Pt/C | N-(cyclopentylideneamino)benzene-1,3-diamine | May also reduce the imine bond depending on conditions. |

| SnCl₂ / HCl | N-(cyclopentylideneamino)benzene-1,3-diamine | A classic and effective method for selective nitro reduction. |

| Fe / Acetic Acid | N-(cyclopentylideneamino)benzene-1,3-diamine | Mild conditions, often used in laboratory synthesis. |

| Hydrazine (N₂H₄) / Catalyst | N-(cyclopentylideneamino)benzene-1,3-diamine | Used in transfer hydrogenation; selectivity can be high. frontiersin.org |

| Controlled Reduction (e.g., Zn/NH₄Cl) | N-(cyclopentylideneamino)-3-(hydroxylamino)aniline | Allows for isolation of the intermediate hydroxylamine. |

The nitro group (–NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive (–I) and resonance (–M or –R) effects. vaia.comminia.edu.egnumberanalytics.com

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.org

Resonance Effect: The nitro group can delocalize the π-electrons of the aromatic ring, creating positive charges at the ortho and para positions relative to the nitro group. youtube.com

This strong electron-withdrawing character has several consequences for the reactivity of N-(cyclopentylideneamino)-3-nitroaniline:

Deactivation of the Aromatic Ring: It significantly reduces the electron density of the benzene (B151609) ring, making it much less reactive towards electrophilic aromatic substitution compared to benzene or aniline (B41778). minia.edu.egyoutube.com

Increased Electrophilicity of the Imine Carbon: By withdrawing electron density from the entire molecule, it enhances the partial positive charge on the imine carbon, making it more susceptible to nucleophilic attack.

Decreased Nucleophilicity of the Imine Nitrogen: The electron-withdrawing nature of the ring reduces the availability of the lone pair on the imine nitrogen, making it less basic and less nucleophilic.

Acidity Modification: It increases the acidity of the parent amine (3-nitroaniline), which influences the basicity of the corresponding imine.

The electronic effect of the nitro group can be quantified using the Hammett substituent constant (σ). The nitro group has a large positive σ value (σ_m = +0.71, σ_p = +0.78), indicating its strong electron-withdrawing capacity. wikipedia.orgchemeurope.comdalalinstitute.com

Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the N-(cyclopentylideneamino)-3-nitroaniline ring is governed by the directing effects of the two existing substituents: the amino-like imine group and the nitro group. libretexts.orgmasterorganicchemistry.combyjus.comlumenlearning.com

Imino/Amino Group (–N=C<): The nitrogen atom, with its lone pair, is a strong activating group and an ortho, para-director. It donates electron density into the ring via resonance, stabilizing the cationic intermediates (arenium ions) formed during attack at the ortho and para positions (positions 2, 4, and 6 relative to the imine). scispace.comrsc.orgrsc.org It is important to note that under the strongly acidic conditions often used for EAS, the imine nitrogen would be protonated, converting the group into a deactivating, meta-directing ammonium-like group.

Nitro Group (–NO₂): As a strong deactivating group, it directs incoming electrophiles to the meta position (position 5 relative to the imine). vaia.comsavemyexams.com It deactivates the ortho and para positions (positions 2 and 4) through resonance.

The regioselectivity of an EAS reaction will depend on the reaction conditions.

Under non-acidic or mildly acidic conditions: The powerful ortho, para-directing effect of the amino-like group would dominate. Substitution would be predicted to occur primarily at positions 4 and 6, which are para and ortho to the activating group, respectively. Position 2 is sterically hindered by the adjacent cyclopentylidene group.

Under strongly acidic conditions (e.g., nitration with H₂SO₄/HNO₃): The imine nitrogen will be protonated. Both the protonated imine and the nitro group are deactivating and meta-directing. In this scenario, the ring is highly deactivated, and forcing conditions would be required for any reaction to occur. The incoming electrophile would be directed to position 5, which is meta to both deactivating groups.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) (Mild Conditions) | Rationale |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-N-(cyclopentylideneamino)-3-nitroaniline and 6-Bromo-N-(cyclopentylideneamino)-3-nitroaniline | The amino-like group is a strong o,p-director, overriding the m-directing effect of the nitro group. savemyexams.comwuxiapptec.comwikipedia.org |

| Nitration | HNO₃ / H₂SO₄ | N-(cyclopentylideneamino)-3,5-dinitroaniline | Strongly acidic conditions protonate the imine, making both groups m-directors. The ring is highly deactivated. masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | 2-(cyclopentylideneamino)-4-nitrobenzenesulfonic acid | The amino-like group directs substitution to the para position (position 4). |

Nucleophilic Aromatic Substitution with Activated Anilines

The presence of a nitro group on the aniline ring profoundly influences its susceptibility to nucleophilic aromatic substitution (SNA r). The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group. numberanalytics.comnumberanalytics.comwikipedia.org In N-(cyclopentylideneamino)-3-nitroaniline, the nitro group is meta to the amino-imine substituent. This positioning activates the ortho and para positions relative to the nitro group (positions 2, 4, and 6) for nucleophilic attack. youtube.com

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this intermediate is crucial, and it is enhanced by the presence of strong electron-withdrawing groups like the nitro group that can delocalize the negative charge. youtube.com

While the nitro group activates the ring, the amino-imine substituent has a deactivating effect on nucleophilic aromatic substitution due to its electron-donating character. However, nucleophilic attack at the positions activated by the nitro group can still occur, especially with strong nucleophiles and under forcing conditions. A potential competing reaction is the nucleophilic addition to the imine carbon, which can be more electrophilic. rsc.org

The general mechanism for SNAr on a nitro-activated aniline derivative is as follows:

Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon of the aromatic ring, typically ortho or para to the nitro group, breaking the aromaticity and forming a Meisenheimer complex.

Leaving Group Departure: The leaving group, which could be a halide or in some cases, the nitro group itself, is eliminated, restoring the aromaticity of the ring. uni-rostock.de

In the case of N-(cyclopentylideneamino)-3-nitroaniline, substitution would likely occur at positions 2, 4, or 6, displacing a hydrogen atom (SNAr-H) or another leaving group if present. SNAr-H reactions require an oxidative step to remove the hydride ion. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Nitroaniline Derivatives

| Substrate | Nucleophile | Product(s) | Conditions | Reference |

| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | Aqueous base, heat | youtube.com |

| 5-Fluoro-2-nitroaniline | Methanol | 5-Methoxy-2-nitroaniline | Not specified | tandfonline.com |

| N-n-butyl-2,6-dinitroaniline | Hydroxide | 2,6-Dinitrophenol | 10% 1,4-dioxane-water, 25°C | acs.org |

Cycloaddition Reactions and Pericyclic Processes Involving the Imine or Aromatic Ring

The imine functionality and the nitro-activated aromatic ring of N-(cyclopentylideneamino)-3-nitroaniline present opportunities for various cycloaddition reactions. Imines can participate as 2-azadienes or as dienophiles in Diels-Alder reactions. nih.gov

As a 2-azadiene, the C=N-Ar system can react with dienophiles. The electron-withdrawing nitro group on the aryl ring would influence the electron density of this system, affecting its reactivity in normal or inverse electron-demand Diels-Alder reactions. For instance, electron-rich N-aryl imines are known to undergo aza-Diels-Alder cycloadditions with arynes. researchgate.net

The imine double bond itself can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as nitrile imines, leading to the formation of five-membered heterocyclic rings. mdpi.com The electrophilicity of the imine carbon, enhanced by the nitro group's influence, makes it susceptible to such reactions. nih.gov

Furthermore, the nitroaromatic ring can participate in cycloaddition reactions. A notable example is the photoinduced reductive [4+2] cycloaddition of nitroarenes. This process involves the initial photochemical reduction of the nitro group to a nitroso group, which then acts as a potent dienophile in a Diels-Alder reaction with a diene. acs.org

Table 2: Examples of Cycloaddition Reactions with Imine and Nitroarene Systems

| Reaction Type | Substrate(s) | Product Type | Key Features | Reference |

| Aza-Diels-Alder | N-aryl imine + Aryne | 1,2-Dihydroisoquinoline | Cascade reaction, formation of isoquinoline (B145761) core. | researchgate.net |

| [3+2] Cycloaddition | Imine + Nitrile Imine | Spiro-1,2,4-triazoline | Regioselective addition to the C=N bond. | mdpi.com |

| Photoinduced [4+2] Cycloaddition | Nitroarene + Diene | Oxazine derivative | In situ generation of a nitroso-dieneophile via photo-reduction. | acs.org |

Photoinduced Reactivity and Photochemical Transformations of the Imine Chromophore

The photochemistry of N-(cyclopentylideneamino)-3-nitroaniline is expected to be rich, owing to the presence of both the imine and the nitroaromatic chromophores. Imines are known to undergo a variety of photochemical reactions, including E/Z isomerization, photoreduction, and photocyclization. rsc.org